molecular formula C9H9ClO3 B1296299 5-(Chloromethyl)-2-methoxybenzoic acid CAS No. 3641-23-4

5-(Chloromethyl)-2-methoxybenzoic acid

Cat. No.: B1296299
CAS No.: 3641-23-4
M. Wt: 200.62 g/mol
InChI Key: LXSPNZGYCRQFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methoxybenzoic acid typically involves the chloromethylation of 2-methoxybenzoic acid. One common method is the reaction of 2-methoxybenzoic acid with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-(azidomethyl)-2-methoxybenzoic acid, 5-(thiocyanatomethyl)-2-methoxybenzoic acid, or 5-(methoxymethyl)-2-methoxybenzoic acid can be formed.

    Oxidation Products: Products like 5-(chloromethyl)-2-carboxybenzoic acid or 5-(chloromethyl)-2-formylbenzoic acid.

    Reduction Products: 5-(chloromethyl)-2-methoxybenzyl alcohol.

Scientific Research Applications

5-(Chloromethyl)-2-methoxybenzoic acid has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving benzoic acid derivatives.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxybenzoic acid depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. The methoxy group can influence the reactivity of the aromatic ring by donating electron density through resonance and inductive effects, making the ring more reactive towards electrophilic substitution.

Comparison with Similar Compounds

    5-(Chloromethyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Bromomethyl)-2-methoxybenzoic acid: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(Chloromethyl)-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 5-(Chloromethyl)-2-methoxybenzoic acid is unique due to the presence of both a chloromethyl and a methoxy group, which can influence its reactivity and applications. The methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophilic substitution, while the chloromethyl group provides a site for nucleophilic substitution.

Properties

IUPAC Name

5-(chloromethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSPNZGYCRQFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300369
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3641-23-4
Record name 3641-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.